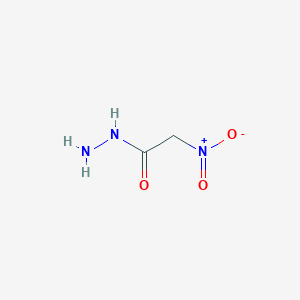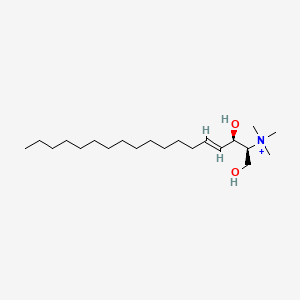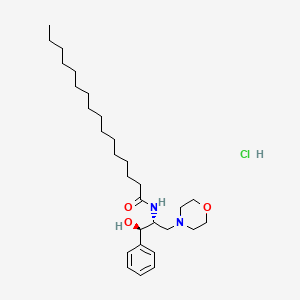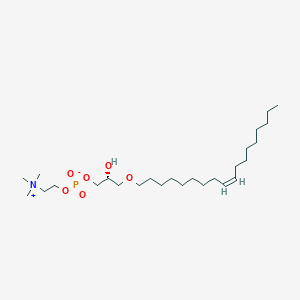
1-(9Z-octadecenyl)-sn-glycero-3-phosphocholine
Übersicht
Beschreibung
1-(9Z-octadecenyl)-sn-glycero-3-phosphocholine is a phospholipid derivative that plays a significant role in various biological processes. It is a type of lysophosphatidylcholine, which is a class of phospholipids that contain a glycerol backbone linked to a fatty acid and a phosphate group. This compound is known for its involvement in cell signaling and membrane structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9Z-octadecenyl)-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with octadecenoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester and phosphate bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(9Z-octadecenyl)-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated bond in the octadecenyl chain, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phosphate group can participate in substitution reactions, leading to the formation of different phospholipid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Phosphorylation reagents like phosphorus oxychloride or phosphoric acid are commonly employed.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated phospholipids.
Substitution: Various phospholipid derivatives with different head groups.
Wissenschaftliche Forschungsanwendungen
1-(9Z-octadecenyl)-sn-glycero-3-phosphocholine has numerous applications in scientific research:
Chemistry: It is used as a model compound for studying lipid chemistry and membrane dynamics.
Biology: The compound is involved in cell signaling pathways and is used to study membrane protein interactions.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: The compound is used in the formulation of liposomes and other lipid-based delivery systems.
Wirkmechanismus
The mechanism of action of 1-(9Z-octadecenyl)-sn-glycero-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various membrane proteins and receptors, modulating their activity and affecting cellular responses. The compound can also act as a precursor for bioactive lipids that participate in signaling cascades.
Vergleich Mit ähnlichen Verbindungen
- 1-O-octadecenyl-sn-glycero-2,3-cyclic-phosphate
- 1-O-9-(Z)-octadecenyl-sn-glycero-3-phosphate
Comparison: 1-(9Z-octadecenyl)-sn-glycero-3-phosphocholine is unique due to its specific structure, which includes an unsaturated octadecenyl chain and a phosphocholine head group. This structure allows it to participate in specific signaling pathways and interact with particular membrane proteins. In comparison, similar compounds may have different head groups or fatty acid chains, leading to variations in their biological activity and applications.
Eigenschaften
IUPAC Name |
[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h12-13,26,28H,5-11,14-25H2,1-4H3/b13-12-/t26-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYSLMAMRKYUFH-HTOVTZSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001108617 | |
| Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001108617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87907-66-2 | |
| Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87907-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001108617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




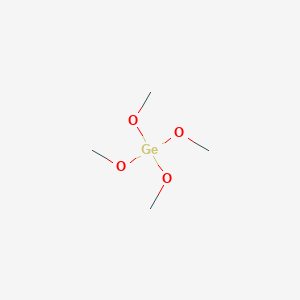




![Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]-](/img/structure/B3044014.png)
![5-[[2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B3044015.png)
![Diethyl[(2-iodophenyl)methyl]amine](/img/structure/B3044016.png)
